molecular formula C11H14BClFNO2 B6338255 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1628524-89-9

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6338255
CAS No.: 1628524-89-9
M. Wt: 257.50 g/mol
InChI Key: QBPJPAJUGYNXGI-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and dioxaborolane groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis can influence its bioavailability . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various fields such as pharmaceutical research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoropyridine-3-boronic acid pinacol ester. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound is generally environmentally benign, contributing to its wide application in Suzuki–Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Halogenation: The starting material, 2-fluoropyridine, undergoes halogenation to introduce the chloro substituent at the 6-position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.

    Borylation: The halogenated intermediate is then subjected to borylation to introduce the dioxaborolane group at the 3-position. This step is commonly carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Cross-Coupling Reactions: The dioxaborolane group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and aryl halides to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate and sodium methoxide, used to deprotonate intermediates and drive reactions forward.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Produced via oxidation of the dioxaborolane group.

Scientific Research Applications

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

    6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

The uniqueness of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of chloro, fluoro, and dioxaborolane substituents on a pyridine ring. This specific arrangement imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPJPAJUGYNXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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